molecular formula C24H27N5O3S2 B11048800 methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11048800
M. Wt: 497.6 g/mol
InChI Key: HIRGPBLXOYNTAI-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridyl group, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the pyridyl group and the thiophene moiety. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyridyl rings.

    Substitution: The allyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

METHYL 2-[(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
  • METHYL 2-[(2-{[3-ALLYL-4-OXO-5-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 2-[(2-{[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H27N5O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

methyl 2-[[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H27N5O3S2/c1-3-13-29-21(16-9-8-12-25-14-16)27-28-24(29)33-15-19(30)26-22-20(23(31)32-2)17-10-6-4-5-7-11-18(17)34-22/h3,8-9,12,14H,1,4-7,10-11,13,15H2,2H3,(H,26,30)

InChI Key

HIRGPBLXOYNTAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CSC3=NN=C(N3CC=C)C4=CN=CC=C4

Origin of Product

United States

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